3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide, also known as CCPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CCPA is a synthetic compound that belongs to the family of adenosine receptor agonists, which are known to have a significant impact on various physiological processes in the body.
Wirkmechanismus
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide works by activating the adenosine receptors in the body, which are known to play a significant role in various physiological processes. Adenosine receptors are G protein-coupled receptors that are involved in the regulation of neurotransmitters and other signaling molecules in the body. 3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide has been shown to have a high affinity for the A1 and A3 adenosine receptors, which are known to be involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide has been shown to have a significant impact on various physiological processes in the body. It has been shown to improve cognitive function and memory, and it has also been shown to have a neuroprotective effect in various animal models. 3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide has also been shown to have an anti-inflammatory effect, and it has been shown to reduce the production of pro-inflammatory cytokines in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it has a high purity level, which makes it ideal for various experiments. However, 3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide also has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide. One of the most significant areas of research is in the field of neuroscience, where 3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide has shown great potential for the treatment of various neurological disorders. 3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide has also been shown to have potential applications in the field of cancer research, where it has been shown to have an anti-tumor effect in various cell types. Additionally, 3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide has been shown to have potential applications in the field of cardiovascular research, where it has been shown to have a protective effect on the heart. Further research is needed to fully understand the potential applications of 3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide in various areas of scientific research.
Conclusion:
In conclusion, 3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. 3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide has been extensively studied for its potential applications in the field of neuroscience, where it has been shown to have a significant impact on the adenosine receptors in the brain. 3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide has also been shown to have potential applications in the field of cancer research and cardiovascular research. Further research is needed to fully understand the potential applications of 3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide in various areas of scientific research.
Synthesemethoden
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzaldehyde with methylamine, followed by the reaction of the resulting compound with cyanide ion. The final product is obtained by the reaction of the intermediate with 2-bromo-2-methylpropanenitrile.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of 3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide is in the field of neuroscience, where it has been shown to have a significant impact on the adenosine receptors in the brain. 3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide has been shown to improve cognitive function and memory, and it has also been shown to have a neuroprotective effect in various animal models.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-15(8-7-14)12(16)6-5-10-3-2-4-11(13)9-10/h2-4,9H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPYMBYUQCLUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CCC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.